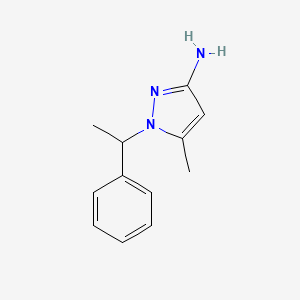
N,N-dimethyl-1H-pyrazol-4-aminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-1H-pyrazol-4-aminedihydrochloride: is a chemical compound with the molecular formula C5H9N3·2HCl. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1H-pyrazol-4-aminedihydrochloride typically involves the following steps:
Formation of Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
N-Methylation: The next step is the methylation of the pyrazole ring. This is usually done using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base such as potassium carbonate (K2CO3).
Amination: The final step involves the introduction of the amino group at the 4-position of the pyrazole ring. This can be done using ammonia (NH3) or an amine under suitable conditions.
Formation of Dihydrochloride Salt: The compound is then converted to its dihydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethyl-1H-pyrazol-4-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group at the 4-position can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides (R-X) in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce N-alkylated pyrazole derivatives.
Aplicaciones Científicas De Investigación
N,N-dimethyl-1H-pyrazol-4-aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-1H-pyrazol-4-aminedihydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include inhibition or activation of specific biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrazol-4-amine: Lacks the N,N-dimethyl groups, making it less lipophilic.
N-methyl-1H-pyrazol-4-amine: Contains only one methyl group, resulting in different reactivity and solubility properties.
1H-pyrazol-4-carboxylic acid: Contains a carboxyl group instead of an amino group, leading to different chemical behavior.
Uniqueness
N,N-dimethyl-1H-pyrazol-4-aminedihydrochloride is unique due to its dual methylation, which enhances its lipophilicity and alters its reactivity compared to other pyrazole derivatives. This makes it particularly useful in specific synthetic and research applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C5H11Cl2N3 |
|---|---|
Peso molecular |
184.06 g/mol |
Nombre IUPAC |
N,N-dimethyl-1H-pyrazol-4-amine;dihydrochloride |
InChI |
InChI=1S/C5H9N3.2ClH/c1-8(2)5-3-6-7-4-5;;/h3-4H,1-2H3,(H,6,7);2*1H |
Clave InChI |
VPXOUSXJSRRZCM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CNN=C1.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


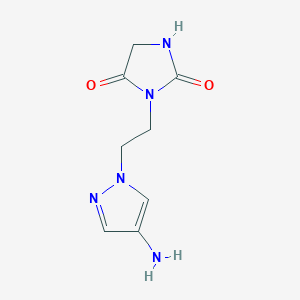
![rac-(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13541065.png)
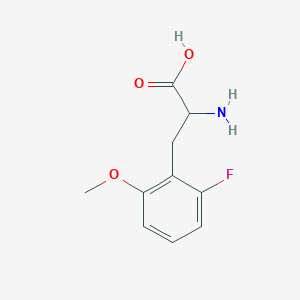


![Ethyl 3-[(4-aminocyclohexyl)carbamoyl]propanoate](/img/structure/B13541084.png)
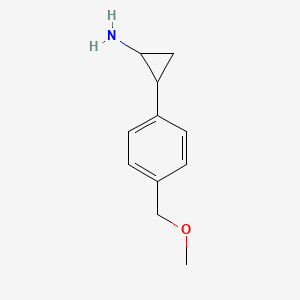
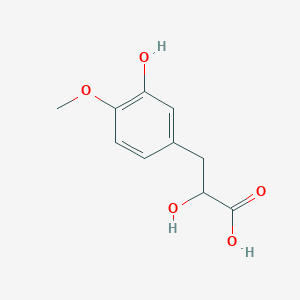
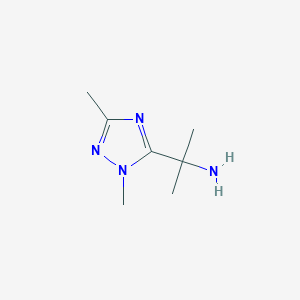

![Ethyl 3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13541117.png)


